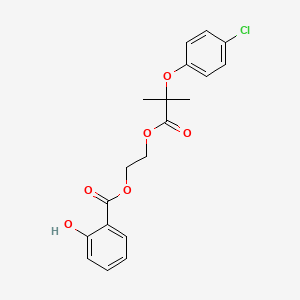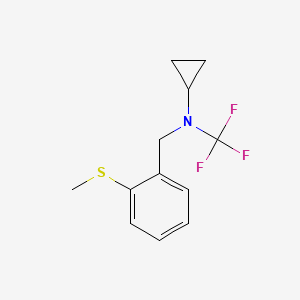
N-(2-(methylthio)benzyl)-N-(trifluoromethyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(methylthio)benzyl)-N-(trifluoromethyl)cyclopropanamine is a synthetic organic compound that features a cyclopropane ring substituted with a trifluoromethyl group and a benzyl group containing a methylthio substituent. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)benzyl)-N-(trifluoromethyl)cyclopropanamine typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Benzyl Group: The benzyl group with a methylthio substituent can be introduced through nucleophilic substitution reactions or via Grignard reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)benzyl)-N-(trifluoromethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the cyclopropane ring or other functional groups.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, introducing new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions on the benzyl group can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-(methylthio)benzyl)-N-(trifluoromethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyclopropane ring may confer rigidity to the molecule, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(methylthio)benzyl)-N-(trifluoromethyl)cyclopropanamine: shares structural similarities with other cyclopropane-containing compounds, such as cyclopropane carboxylic acids and cyclopropane amines.
Trifluoromethylated Compounds: Compounds containing trifluoromethyl groups are known for their enhanced metabolic stability and lipophilicity.
Uniqueness
The unique combination of a trifluoromethyl group, a cyclopropane ring, and a benzyl group with a methylthio substituent makes this compound distinct. This structural arrangement can result in unique chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C12H14F3NS |
|---|---|
Molecular Weight |
261.31 g/mol |
IUPAC Name |
N-[(2-methylsulfanylphenyl)methyl]-N-(trifluoromethyl)cyclopropanamine |
InChI |
InChI=1S/C12H14F3NS/c1-17-11-5-3-2-4-9(11)8-16(10-6-7-10)12(13,14)15/h2-5,10H,6-8H2,1H3 |
InChI Key |
YSAWTOBUJUCBNV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1CN(C2CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



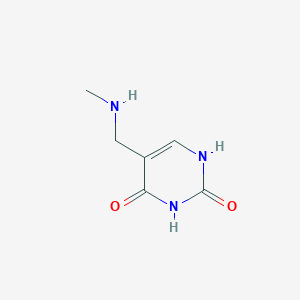
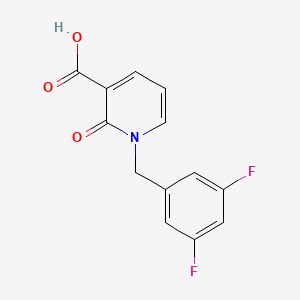

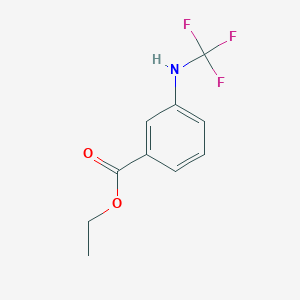
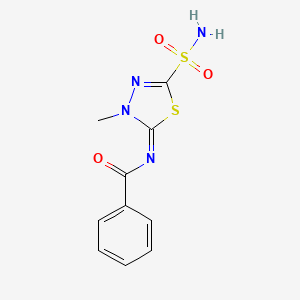

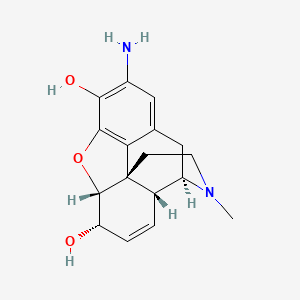

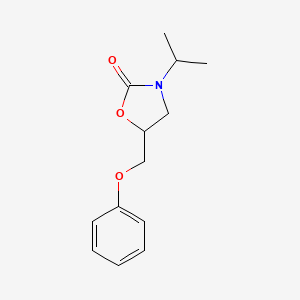

![8H-[1,2]Oxazolo[4,3-g]indazole](/img/structure/B13957042.png)
